
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as EPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPAC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death) in cancer cells. 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of certain enzymes involved in inflammation and to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to disrupt bacterial cell membranes, leading to bacterial death. However, its effects on normal cells and tissues are not well understood, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields. It also exhibits unique optical and electronic properties, making it useful for a variety of applications. However, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action and physiological effects are not fully understood, and more research is needed to determine its safety and efficacy. In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is a relatively new compound, and its long-term stability and compatibility with other compounds are not well understood.
未来方向
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several potential future directions for research. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as an anticancer, anti-inflammatory, and antimicrobial agent. It could also be studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as a dopant in OLEDs to improve their performance. Additionally, more research is needed to determine the long-term stability and compatibility of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with other compounds.
合成方法
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using several methods. One of the most commonly used methods involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 1H-pyrrole-2-amine in the presence of a catalyst. Another method involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 2-amino-1H-pyrrole-1-carboxylic acid in the presence of a reducing agent. Both methods result in the formation of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with high yields.
科学研究应用
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
属性
CAS 编号 |
170431-40-0 |
|---|---|
产品名称 |
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-6-9(13-10(11)7-14)8-4-3-5-12-8/h3-7,12-13H,2H2,1H3 |
InChI 键 |
ZGIGYMRNXJJOKY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
规范 SMILES |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
同义词 |
[2,2-Bi-1H-pyrrole]-5-carboxaldehyde,4-ethoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
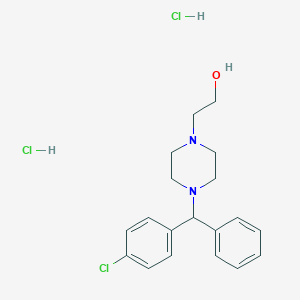
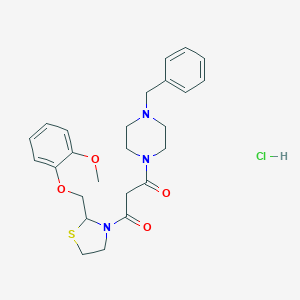

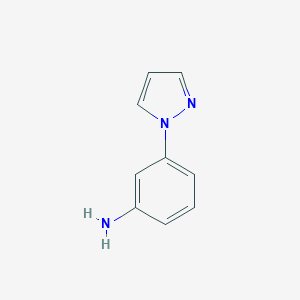

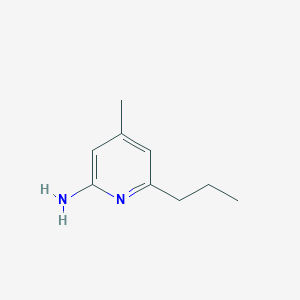
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
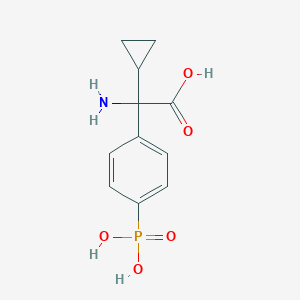
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)